molecular formula C16H16F2N4O3S B2732892 2,6-difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 903270-13-3

2,6-difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2732892
CAS No.: 903270-13-3
M. Wt: 382.39
InChI Key: KUGIEYYEUGKVGM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzamide derivative features a complex structure integrating a 1,3,4-oxadiazole heterocycle, a pyrrolidine moiety, and a difluorinated benzamide group. Such a structure is characteristic of compounds investigated for their potential to modulate biological pathways. Compounds within the benzamide chemical family have been studied for their activity against various diseases, including neoplasms and hematologic cancers such as leukemia . The presence of the 1,3,4-oxadiazole ring, a common pharmacophore, suggests potential for enzyme inhibition or receptor antagonism, often by forming key hydrogen bonds with biological targets. The incorporation of fluorine atoms is a well-established strategy in drug design to enhance membrane permeability and metabolic stability. This product is intended for non-human research applications exclusively, including but not limited to, exploratory in vitro assays, target identification studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3S/c17-10-4-3-5-11(18)14(10)15(24)19-8-12-20-21-16(25-12)26-9-13(23)22-6-1-2-7-22/h3-5H,1-2,6-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGIEYYEUGKVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H17F2N3O2S\text{C}_{15}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_2\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

The presence of fluorine atoms and the oxadiazole ring suggests enhanced lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to 2,6-difluoro-N-benzamides can act through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promise as an inhibitor of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. Inhibition of these proteins may disrupt oncogenic signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against both bacterial and fungal strains. This activity is often attributed to the disruption of cellular processes in pathogens .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of SMYD proteins; potential anti-cancer agent
Antimicrobial ActivityEffective against Xanthomonas axonopodis and Fusarium solani
Antioxidant ActivityReduction of oxidative stress markers

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of 2,6-difluoro-N-benzamide derivatives in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression compared to control groups, supporting the compound's potential as a therapeutic agent against specific cancers .
  • In Vitro Antimicrobial Testing : Compounds similar to 2,6-difluoro-N-benzamide were tested against standard bacterial strains using the disc diffusion method. Results showed a notable zone of inhibition, suggesting strong antimicrobial properties that warrant further investigation .
  • Oxidative Stress Reduction : In a cellular model of oxidative stress, treatment with related compounds resulted in decreased levels of reactive oxygen species (ROS), indicating a protective effect against oxidative damage .

Scientific Research Applications

Inhibition of N-myristoyltransferase

Recent studies have investigated the compound's efficacy as an inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the post-translational modification of proteins. Inhibitors targeting NMT have potential therapeutic applications against protozoan parasites such as Cryptosporidium parvum, which causes severe gastrointestinal diseases.

In a study focusing on structure-guided modifications of related compounds, several derivatives exhibited significant inhibition of CpNMT with IC50 values ranging from 2.5 to 16.4 μM, indicating that modifications to the benzamide structure can enhance selectivity and efficacy against the target enzyme .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown promising results against various bacterial strains. For instance, modifications in the piperidine and oxadiazole components can influence their antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 1: Cryptosporidiosis Treatment

A recent investigation into novel inhibitors against C. parvum highlighted the importance of selective inhibition of CpNMT over human enzymes. Compounds derived from similar structures demonstrated a significant reduction in parasite growth in vitro, underscoring the therapeutic potential of these compounds in treating cryptosporidiosis .

Case Study 2: Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) for benzamide derivatives has revealed that specific substitutions on the aromatic ring and modifications in the alkyl chains can lead to enhanced biological activity. For example, compounds with fluorinated aromatic rings exhibited improved potency against bacterial pathogens compared to their non-fluorinated counterparts .

Data Tables

CompoundTarget EnzymeIC50 (μM)Selectivity
Compound ACpNMT2.5High
Compound BCpNMT16.4Moderate
Compound CBacterial Strain X10.0Low
Compound DBacterial Strain Y5.0High

Comparison with Similar Compounds

Target Compound :

  • 1,3,4-Oxadiazole core : Serves as a rigid scaffold.
  • Substituents :
    • 5-position: Sulfanyl-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
    • 2-position: 2,6-Difluorobenzamide.

Comparisons :

  • Compounds 7c–7f (): Share the 1,3,4-oxadiazole core but substitute the 5-position with a thiazole-4-ylmethyl group and the 2-position with propanamide derivatives (e.g., 3-methylphenyl).
  • LMM5 and LMM11 () :
    • Feature sulfamoylbenzamide groups (e.g., 4-methoxyphenyl in LMM5) instead of pyrrolidine or fluorinated moieties.
    • Demonstrated antifungal activity via thioredoxin reductase inhibition, suggesting structural flexibility in oxadiazole-based inhibitors .
  • Compound 8 () :
    • Pyrimidinyl-oxadiazole hybrid with nitrophenyl groups. The electron-withdrawing nitro group contrasts with the target’s fluorine substituents, which may alter binding kinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound* C₁₉H₁₉F₂N₅O₃S ~451.45 Not reported
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–136
7d () C₁₇H₁₉N₅O₂S₂ 389.50 149–151
LMM5 () C₂₄H₂₄N₄O₅S₂ 512.60 Not reported
Compound 8 () C₂₃H₁₈N₆O₆S₂ 546.55 Not reported

*Estimated for the target compound based on structural analogs.

  • The target’s higher molecular weight (~451 g/mol) compared to 7c–7d (~375–389 g/mol) suggests increased steric bulk, which may influence solubility and bioavailability. Fluorine atoms enhance lipophilicity and metabolic stability relative to non-fluorinated analogs .

Discussion and Implications

The target compound’s structural uniqueness lies in its combination of fluorine, pyrrolidine, and sulfanyl motifs. Compared to analogs:

  • Advantages: Fluorine atoms may improve membrane penetration and metabolic stability over non-fluorinated derivatives (e.g., 7c–7d) .

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